![molecular formula C9H18O3P+ B14375395 (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium CAS No. 88647-95-4](/img/structure/B14375395.png)
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium is a chemical compound with the molecular formula C9H19O2P. This compound is known for its unique structure, which includes a hydroxyethyl group and a methylcyclohexyl group bonded to an oxophosphanium moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium typically involves the reaction of 4-methylcyclohexanol with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
4-Methylcyclohexanol+Diethyl phosphiteCatalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target molecules, while the oxophosphanium moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, and industry.
Properties
CAS No. |
88647-95-4 |
|---|---|
Molecular Formula |
C9H18O3P+ |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-hydroxyethyl-(4-methylcyclohexyl)oxy-oxophosphanium |
InChI |
InChI=1S/C9H18O3P/c1-7-3-5-9(6-4-7)12-13(11)8(2)10/h7-10H,3-6H2,1-2H3/q+1 |
InChI Key |
YIVAXMUCGMPWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)O[P+](=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


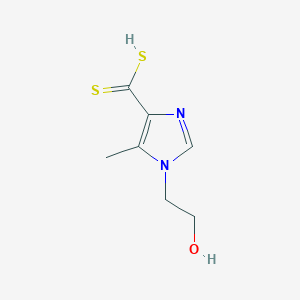

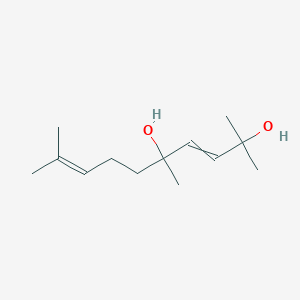
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
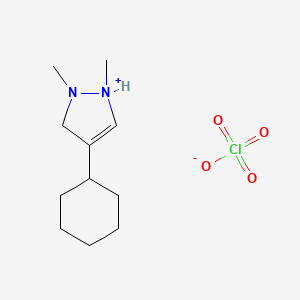
![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)

![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
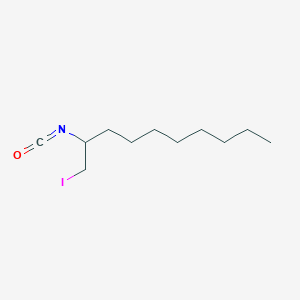
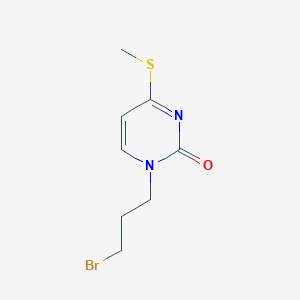
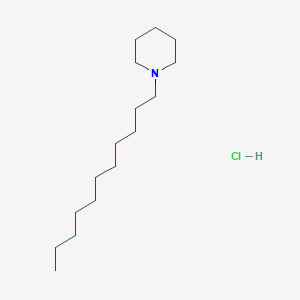
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
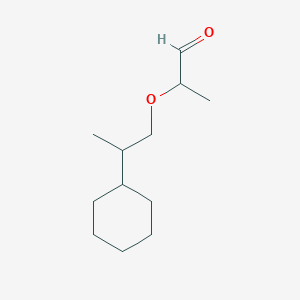
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
